molecular formula C7H9BO2 B124818 p-Tolylboronic acid CAS No. 5720-05-8

p-Tolylboronic acid

Cat. No. B124818
CAS RN: 5720-05-8
M. Wt: 135.96 g/mol
InChI Key: BIWQNIMLAISTBV-UHFFFAOYSA-N
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Description

P-Tolylboronic acid, also known as 4-Methylphenylboronic acid, 4-Tolueneboronic acid, 4-Tolylboronic acid, p-Tolueneboronic acid, NSC 62870, or p-Methylbenzeneboronic acid, is a boronic acid derivative . It has a linear formula of CH3C6H4B(OH)2 and a molecular weight of 135.96 .


Synthesis Analysis

P-Tolylboronic acid is used as a reagent in various chemical reactions. It is used in Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water .


Molecular Structure Analysis

The molecular structure of p-Tolylboronic acid consists of a benzene ring with a methyl group (CH3) and a boronic acid group (B(OH)2) attached to it .


Chemical Reactions Analysis

P-Tolylboronic acid is involved in various chemical reactions. It is used in Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water .


Physical And Chemical Properties Analysis

P-Tolylboronic acid has a molecular weight of 135.96 and a linear formula of CH3C6H4B(OH)2 . It has a melting point of 256-263 °C .

Scientific Research Applications

Fructose Sensing

p-Tolylboronic acid has been explored for its potential in fructose sensing. Studies utilizing 13C NMR spectroscopy in neutral nonaqueous and alkaline aqueous solutions have shown that p-tolylboronic acid can form complexes with D-fructose. These complexes are integral to the development of boronic acid-based fructose sensors. The ability of p-tolylboronic acid to form cyclic boronic esters with fructose under various conditions has been a significant area of research (Norrild & Eggert, 1996).

Cross-Coupling Reactions in Organic Synthesis

p-Tolylboronic acid plays a crucial role in organic synthesis, particularly in cross-coupling reactions. It has been used in the cross-coupling of arylboronic acids with chloropyridines and electron-deficient chloroarenes, catalyzed by polymer-bound palladium complexes. This methodology is significant in the synthesis of biaryls, a class of compounds with various industrial applications (Inada & Miyaura, 2000).

Solubility Studies

Research has been conducted on the solubility of p-tolylboronic acid in carbon dioxide at elevated pressures. These studies are crucial for understanding the physical properties of p-tolylboronic acid in different environmental conditions, which can have implications in various industrial processes (Leeke et al., 2004).

Catalytic Applications

p-Tolylboronic acid has been used in catalytic processes, such as the rhodium-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds. This use demonstrates its versatility as a reagent in catalyzing significant organic reactions (Itooka et al., 2001).

In Radical Formation

Studies have shown that p-tolylboronic acid can react with radical-forming substances, playing a role in the formation of aryl radicals. This property is crucial in the field of radical chemistry, with implications in synthetic methodologies (Kruglova, 1967).

Safety And Hazards

P-Tolylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for p-Tolylboronic acid are not mentioned in the search results, its use as a reagent in various chemical reactions suggests that it will continue to be an important compound in chemical synthesis .

Relevant Papers The relevant papers retrieved discuss the use of p-Tolylboronic acid in various chemical reactions, including Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water . Another paper discusses the sulfur-arylation of sulfenamides via Chan-Lam coupling with boronic acids .

properties

IUPAC Name

(4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWQNIMLAISTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2
Record name 4-methylphenylboronic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205836
Record name p-Tolueneboronic acid
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Molecular Weight

135.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolylboronic acid

CAS RN

5720-05-8
Record name p-Tolylboronic acid
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Record name p-Tolueneboronic acid
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Record name p-Tolylboronic acid
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Record name p-Tolueneboronic acid
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Record name P-TOLUENEBORONIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 4-iodotoluene (35 g, 160.5 mmol) in diethyl ether (400 mL) was added n-butyllithium (2 M in pentane, 88.3 mL, 176.6 mmol) at 0° C. After stirring at 0° C. for another 15 min the solution was cooled to −60° C. and tributylborate (60.6 mL, 224.7 mmol) was added. The cooling bath was removed and the reaction allowed to heat up to room temperature. The solution was acidified with hydrochloric acid (2 N, 280 mL) and the organic phase separated off. The aqueous phase was extracted with diethyl ether 2×125 mL). The combined organic phases were extracted with sodium hydroxide (1 N, 5×50 mL). The combined aqueous extracts were acidified to give 18.6 g of the desired material.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
88.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
60.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen, a solution of 94.1 g (0.55 mol) of 4-bromotoluene in 400 mL of anhydrous THF was treated with 14.5 g (0.60 mol) of magnesium turnings. The reaction was stirred at reflux for 2 h, cooled to -78° C., treated with a solution of 156 mL (1.38 mol) of trimethyl borate in 475 mL of THF, stirred for 1 h, and allowed to warm to ambient temperature. The reaction mixture was concentrated in vacuo and partitioned between aqueous base and methylene chloride. The pH of the aqueous phase was adjusted to one with hydrochloric acid and extracted with methylene chloride. The organic phase was dried (MgSO4) and concentrated in vacuo to give 4-tolylboronic acid: NMR (CDCl3)δ2.45 (s, 3H), 7.31 (d, J=8 Hz, 2H), 8.13 (d, J=8 Hz, 2H).
Quantity
94.1 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step Two
Name
Quantity
475 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

p-Boronophenylalanine can be synthesized by the scheme illustrated in FIG. 5D. Accordingly, from p-bromotoluene 81 by Grignard reaction and treatment with triethylborate at -78° C. followed by hydrolysis gave p-boronotoluene 82. This on bromination and oxidation gave 84 according to Snyder et al. (1958) J Am Chem Soc 80:835-838. Further treatment with N-methyldiethanolamine in THF afforded the cyclic boronate, which on reaction with ethylisocyanate and sodium hydride at -70°-20° C. gave (Z)-ethyl α-formyl cinnamate derivative 86. Catalytic hydrogenation of 86 gave boronophenylalanine ethyl ester derivative 87. Finally, 87 was treated with sodium hydroxide and HCl in one pot to afford boronophenylalanine.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490
Citations
PYS Lam, D Bonne, G Vincent, CG Clark, AP Combs - Tetrahedron letters, 2003 - Elsevier
… We would like to report that general N-arylation of enantiomerically pure α-amino esters can be achieved with p-tolylboronic acid and copper(II) acetate under mild conditions with little or …
Number of citations: 138 www.sciencedirect.com
GA Leeke, RC Santos, J Seville, B Al-Duri… - Journal of Chemical & …, 2004 - ACS Publications
… The Suzuki reaction that couples p-tolylboronic acid with … for the reactants p-tolylboronic acid and bromobenzene and the … The structures of p-tolylboronic acid, bromobenzene, and 4-…
Number of citations: 5 pubs.acs.org
DS Kuliukhina, AA Yakushev, AS Malysheva… - Russian Journal of …, 2022 - Springer
… Herein, we used available p-tolylboronic acid (1) as a model organoboron reagent, and the amine components were alkane-α,ω-diamines 2a–2d and oxaalkane-α,ω-diamines 2e–2h …
Number of citations: 1 link.springer.com
MC Lipke, RA Woloszynek, L Ma… - Organometallics, 2009 - ACS Publications
… p-tolylboronic acid with aryl bromides, complex 6b was shown to promote the CC coupling reaction of p-tolylboronic acid to … as substrates for coupling with p-tolylboronic acid (Table 3). …
Number of citations: 53 pubs.acs.org
Q Zhang, Y Yang, S Zhang - Chemistry–A European Journal, 2013 - Wiley Online Library
… Most gratifyingly, when PPPPd was used as a catalyst for the reaction between fluorobenzene and p-tolylboronic acid, the coupling product was obtained in 64.5 % yield. In general, …
Zeng, Z Yu - The Journal of Organic Chemistry, 2006 - ACS Publications
… , the coupling reaction of bromobenzene with p-tolylboronic acid was carried out under different … Under the optimized conditions, the reaction of bromobenzene with p-tolylboronic acid …
Number of citations: 105 pubs.acs.org
B Crociani, S Antonaroli, M Burattini, P Paoli… - Dalton …, 2010 - pubs.rsc.org
… (PNO)] does not undergo transmetallation with p-tolylboronic acid, and it can be isolated and … It is evident that the p-tolylboronic acid exerts an activating function which may be ascribed …
Number of citations: 23 pubs.rsc.org
J Chen, X Wang, X Cui, Y Li, Y Feng… - Angewandte …, 2023 - Wiley Online Library
… This powerful platform had been successfully used to investigate EC reductive coupling of p-tolylboronic acid and p-nitrotoluene. A series of nitrene intermediates were discovered and …
Number of citations: 1 onlinelibrary.wiley.com
M Nishimura, M Ueda, N Miyaura - Tetrahedron, 2002 - Elsevier
… The catalyst prepared in situ from Pd(OAc) 2 (0.001 mol%) and 10 (0.002 mol%) achieved 96,000 TON in the reaction of p-tolylboronic acid with 4-bromoacetophenone in water. …
Number of citations: 116 www.sciencedirect.com
R Itooka, Y Iguchi, N Miyaura - Chemistry letters, 2001 - journal.csj.jp
… The addition of p-tolylboronic acid (1.5 equiv) to 2-cyclo… TON in the addition of p-tolylboronic acid to methyl vinyl ketone and … The additions of p-tolylboronic acid to the representative α,β-…
Number of citations: 57 www.journal.csj.jp

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